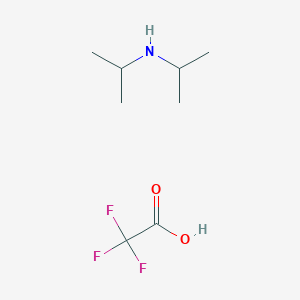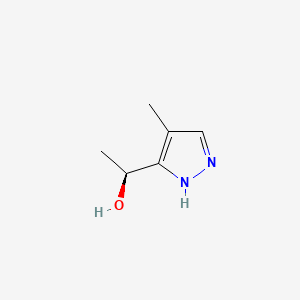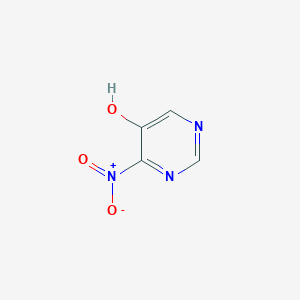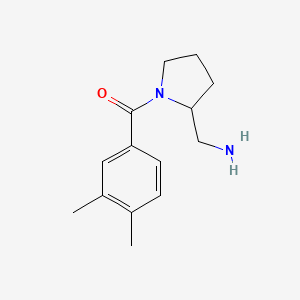
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone is a compound that features a pyrrolidine ring attached to a 3,4-dimethylphenyl group via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique structural properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylmethanone derivatives: Compounds with similar phenylmethanone linkages, such as benzophenone derivatives.
Uniqueness
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone is unique due to the combination of the pyrrolidine ring and the 3,4-dimethylphenyl group. This combination provides distinct physicochemical properties and biological activities that are not observed in other similar compounds .
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
[2-(aminomethyl)pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-10-5-6-12(8-11(10)2)14(17)16-7-3-4-13(16)9-15/h5-6,8,13H,3-4,7,9,15H2,1-2H3 |
InChIキー |
YPWGEEDIUWTURE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
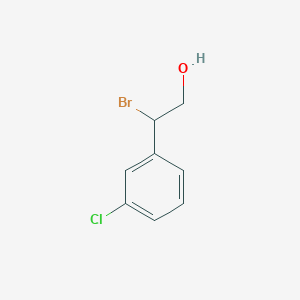
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
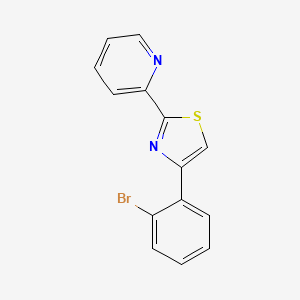

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
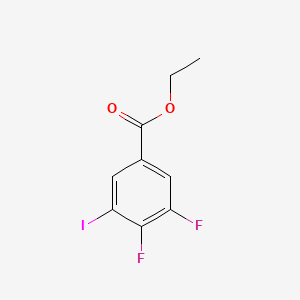

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
